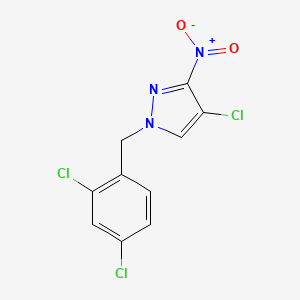![molecular formula C16H13ClN2O2 B5876433 2-[(2-chloro-3-phenylacryloyl)amino]benzamide](/img/structure/B5876433.png)
2-[(2-chloro-3-phenylacryloyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chloro-3-phenylacryloyl)amino]benzamide is an organic compound with a complex structure that includes a benzamide moiety and a phenylacryloyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-3-phenylacryloyl)amino]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-phenylacrylic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions usually require a solvent like dichloromethane and are carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-3-phenylacryloyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
2-[(2-chloro-3-phenylacryloyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-chloro-3-phenylacryloyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-bromo-3-phenylacryloyl)amino]benzamide
- 2-[(2-iodo-3-phenylacryloyl)amino]benzamide
- 2-[(2-fluoro-3-phenylacryloyl)amino]benzamide
Uniqueness
2-[(2-chloro-3-phenylacryloyl)amino]benzamide is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various chemical reactions, making this compound versatile for different applications.
Properties
IUPAC Name |
2-[[(Z)-2-chloro-3-phenylprop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-13(10-11-6-2-1-3-7-11)16(21)19-14-9-5-4-8-12(14)15(18)20/h1-10H,(H2,18,20)(H,19,21)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRCJKLNOQKQFO-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NC2=CC=CC=C2C(=O)N)\Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
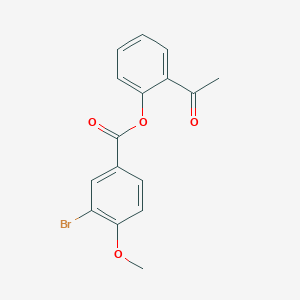
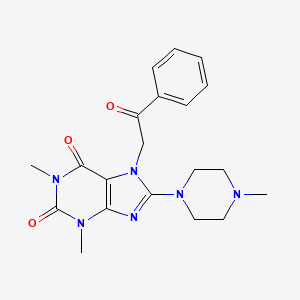
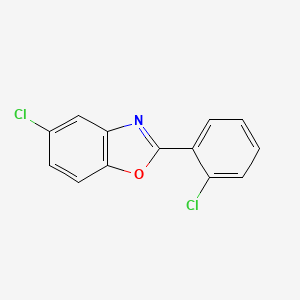
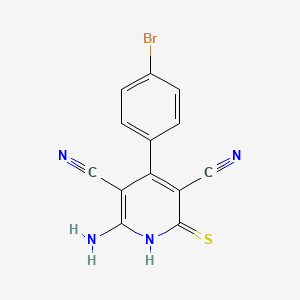
![3-chloro-4-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B5876395.png)
![4-[4-(2-methoxyphenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5876401.png)
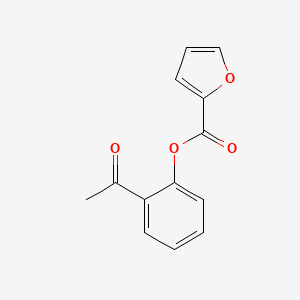
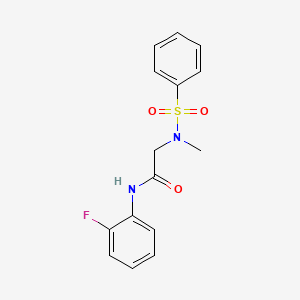
![(3E)-1,1,1-trifluoro-3-[(4-methylphenyl)hydrazinylidene]-4-[4-[[(3E)-5,5,5-trifluoro-3-[(4-methylphenyl)hydrazinylidene]-4-oxopentan-2-ylidene]amino]butylimino]pentan-2-one](/img/structure/B5876418.png)
![{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5876423.png)
![1-(3,4-dichlorophenyl)-3-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]urea](/img/structure/B5876426.png)

![6-(4-Chlorophenyl)-2-ethoxy-3-[5-(propan-2-YL)-1,2,4-oxadiazol-3-YL]pyridine](/img/structure/B5876441.png)
